Core Scaffold Pharmacophore Divergence: Benzofuran-Methoxyethyl vs. Anilino-Phenyl Substituent in Sulfamoyl-Thiophene-2-Carboxylates
The target compound incorporates a benzofuran-2-yl-2-methoxyethyl N-substituent, distinguishing it fundamentally from the 4-anilino-2-methoxyphenyl substituent of GSK0660 (PPARδ antagonist, IC₅₀ = 155 nM) [1] and the 4-(hexylamino)-2-methoxyphenyl substituent of ST247 (PPARβ/δ inverse agonist, IC₅₀ = 93 nM) [2]. The benzofuran is a planar, oxygen-containing bicyclic heteroaromatic system, whereas the anilino-phenyl group presents a flexible, nitrogen-bridged biphenyl-like topology. This structural divergence predicts distinct binding-mode geometries: GSK0660 and ST247 derive PPARβ/δ affinity from the diaryl-sulfonamide motif [2]; the benzofuran-2-yl substituent of CAS 2034421-60-6 is instead a privileged fragment for metalloenzyme inhibition (NPP1/NPP3, IC₅₀ range 0.12–0.95 µM for structurally related benzofuran sulfamates) [3] and carbonic anhydrase isoforms [4]. Direct comparative binding data for CAS 2034421-60-6 are not available in the peer-reviewed literature; the above constitutes class-level pharmacophoric inference grounded in the divergent privileged-fragment profiles of the respective N-substituents.
| Evidence Dimension | N-Substituent pharmacophore identity and associated biological-target engagement |
|---|---|
| Target Compound Data | Benzofuran-2-yl-2-methoxyethyl substituent (C₁₃H₁₃O₂ fragment); direct target-engagement data not reported in primary literature |
| Comparator Or Baseline | GSK0660: 4-anilino-2-methoxyphenyl substituent, PPARδ IC₅₀ = 155 nM [1]; ST247: 4-(hexylamino)-2-methoxyphenyl substituent, PPARβ/δ IC₅₀ = 93 nM [2]; Benzofuran sulfamates 1c, 1g, 1n, 1s: NPP1 IC₅₀ = 0.12–0.95 µM [3] |
| Quantified Difference | Not calculable for the target compound; comparator binding affinities span three orders of magnitude (93 nM to 0.95 µM) depending on N-substituent and target identity |
| Conditions | GSK0660/ST247: in vitro PPARβ/δ ligand-binding domain competition assay [1][2]; Benzofuran sulfamates: recombinant human NPP1/NPP3 enzymatic assay with p-nitrophenyl-5'-TMP substrate [3] |
Why This Matters
The benzofuran substituent redirects the privileged-fragment profile away from PPAR nuclear receptors toward metalloenzyme targets, making CAS 2034421-60-6 unsuitable as a direct GSK0660/ST247 surrogate and necessitating target-specific profiling before any substitution decision.
- [1] GSK0660 (CAS 1014691-61-2). Abcam, ab141592. PPARδ antagonist, IC₅₀ = 155 nM. Also: Shearer BG, Steger DJ, Way JM, Stanley TB, Lobe DC, Grillot DA, Iannone MA, Lazar MA, Willson TM, Billin AN. Identification and characterization of a selective peroxisome proliferator-activated receptor β/δ (NR1C2) antagonist. Mol Endocrinol. 2008 Feb;22(2):523-9. doi:10.1210/me.2007-0337. View Source
- [2] Naruhn S, Toth PM, Adhikary T, Kaddatz K, Pape V, Dörr S, Klebe G, Müller-Brüsselbach S, Diederich WE, Müller R. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties. Mol Pharmacol. 2011 Nov;80(5):828-38. doi:10.1124/mol.111.074005. PMID: 21859895. View Source
- [3] Anbar HS, El-Gamal R, Ullah S, Zaraei SO, Al-Rashida M, Zaib S, Pelletier J, Sévigny J, Iqbal J, El-Gamal MI. Evaluation of sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as inhibitors of nucleotide pyrophosphatases/phosphodiesterases and anticancer agents. Bioorg Chem. 2020 Nov;104:104305. PMID: 33017718. View Source
- [4] Zaraei SO, El-Gamal MI, Shafique Z, Amjad ST, Afridi S, Zaib S, Anbar HS, El-Gamal R, Iqbal J. Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors. Bioorg Med Chem. 2019 Sep 1;27(17):3889-3901. PMID: 31345748. View Source
